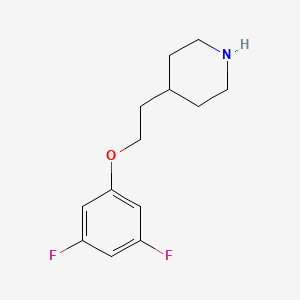

![molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5](/img/structure/B598456.png)

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

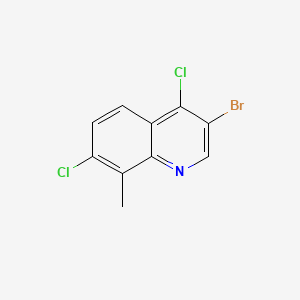

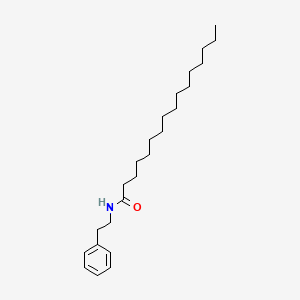

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocycle . It has the empirical formula C7H7BrN2O and a molecular weight of 215.05 .

Molecular Structure Analysis

The SMILES string representation of this compound is Brc1ccc2NCCOc2n1 . The InChI key is DEJOAAGYYDCSGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a solid . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Scaffold Potential

Practicable Synthesis and Bioactive Scaffold Potential : A study outlines a method for synthesizing pyrido[2,3-b][1,4]oxazine derivatives, emphasizing their potential as scaffolds for bioactive compounds. The synthesis process includes a Smiles rearrangement, highlighting the compound's relevance in developing heterocyclic compounds for drug discovery. This approach demonstrates the compound's utility in synthesizing a variety of heterocycles through Diels-Alder or Aza Diels-Alder reactions, offering a pathway to novel drug development (Gim et al., 2007).

Synthesis from Tetrafluoropyridine Derivatives : Another research highlights the synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems from highly fluorinated pyridine derivatives. This synthesis involves sequential regioselective nucleophilic aromatic substitution processes, underscoring the structural versatility of these compounds for further chemical exploration and application in medicinal chemistry (Sandford et al., 2014).

One-Pot Synthesis Approach : A one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile was reported for the efficient synthesis of pyrido[2,3-b][1,4]oxazin-2-ones. This method features a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization, showcasing an efficient synthesis strategy for these compounds (Cho et al., 2003).

Chemical Space and Drug Discovery

- Exploration of Unconquered Chemical Space : Research into unconquered bicyclic heteroaromatic rings, including those similar to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, highlights their importance in expanding the chemical diversity for potential medicinal applications. The study reviews the synthesis and evaluation of novel heterocyclic scaffolds for their applications in biology and material science, underlining the strategic significance of these compounds in drug research and development (Thorimbert et al., 2018).

Eigenschaften

IUPAC Name |

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJOAAGYYDCSGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673658 |

Source

|

| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

CAS RN |

1203499-17-5 |

Source

|

| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)